molecular formula C17H19N3O2 B2852564 N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(o-tolyl)acetamide CAS No. 2034349-04-5

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(o-tolyl)acetamide

Cat. No. B2852564
CAS RN: 2034349-04-5
M. Wt: 297.358
InChI Key: CKWMYTUCFSFXJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(o-tolyl)acetamide, also known as O-1918, is a synthetic compound that has been studied for its potential therapeutic applications. It was first synthesized in 2001 by a team of researchers led by Dr. Raphael Mechoulam at the Hebrew University of Jerusalem.

Mechanism of Action

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(o-tolyl)acetamide is a selective antagonist of the G protein-coupled receptor GPR55, which is part of the endocannabinoid system. By blocking the activity of GPR55, N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(o-tolyl)acetamide is thought to modulate the effects of other cannabinoids on the body.
Biochemical and Physiological Effects
Studies have shown that N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(o-tolyl)acetamide can have a range of biochemical and physiological effects, including reducing pain and inflammation, inhibiting tumor growth, and improving neurological function. It has also been shown to have antioxidant properties and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(o-tolyl)acetamide in lab experiments is that it is a synthetic compound, which means that it can be produced in a controlled and consistent manner. However, one limitation is that its effects on the body are not yet fully understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are many potential future directions for research on N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(o-tolyl)acetamide, including:
1. Further studies on its effects on pain and inflammation, with a focus on developing new therapies for chronic pain management.
2. Investigations into its potential as a cancer treatment, including studies on its effects on different types of cancer cells and its potential use in combination with other therapies.
3. Research on its effects on neurological disorders, such as multiple sclerosis and epilepsy, with a focus on developing new treatments that target the endocannabinoid system.
4. Studies on its safety and efficacy, including clinical trials to determine its potential as a therapeutic agent.
5. Investigations into its potential as an antioxidant and immune modulator, with a focus on developing new therapies for a range of conditions.

Synthesis Methods

The synthesis of N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(o-tolyl)acetamide involves a series of chemical reactions starting with 2-methylbenzoyl chloride and 6-amino-1,4,5,6-tetrahydronicotinic acid. The resulting product is then subjected to a series of additional reactions to yield the final compound.

Scientific Research Applications

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(o-tolyl)acetamide has been studied for its potential therapeutic applications in a variety of areas, including pain management, cancer treatment, and neurological disorders. It is believed to work by interacting with the endocannabinoid system, which plays a key role in regulating a wide range of physiological processes.

properties

IUPAC Name

2-(2-methylphenyl)-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-11-4-2-3-5-12(11)9-16(21)18-14-6-7-15-13(8-14)10-17(22)20-19-15/h2-5,10,14H,6-9H2,1H3,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWMYTUCFSFXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2CCC3=NNC(=O)C=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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